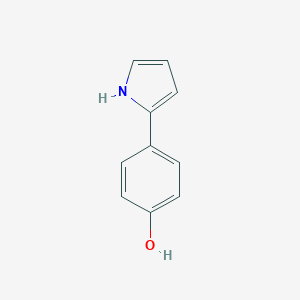

2-(4-Hydroxyphenyl)-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Hydroxyphenyl)-pyrrole, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. HPP is a heterocyclic compound that contains a pyrrole ring and a hydroxyl group attached to a phenyl ring. This molecule has been synthesized using various methods and has shown promising results in various scientific studies.

科学的研究の応用

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their application in photoluminescent materials. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Synthetic Chemistry

Kobayashi et al. (2001) developed a method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the chemical versatility of pyrrole compounds in creating complex structures. This synthesis is catalyzed by diethyl ether–boron trifluoride, leading to compounds with potential in various chemical applications (Kobayashi et al., 2001).

Electronically Active Materials

Hildebrandt, Schaarschmidt, and Lang (2011) described the synthesis of novel pyrrole derivatives with ferrocenyl groups, highlighting their application in electronically active materials. These compounds exhibit unique electronic and structural properties, including reversible electron transfer processes, suggesting their use in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Sustainable Catalysis

Michlik and Kempe (2013) introduced a sustainable catalytic synthesis of pyrroles, emphasizing the environmental benefits of using renewable resources. This catalytic method allows for the selective formation of C–N and C–C bonds, presenting a green chemistry approach to pyrrole synthesis (Michlik & Kempe, 2013).

Corrosion Inhibition

Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors, demonstrating the practical application of pyrrole derivatives in protecting metals from corrosion. This study highlights the potential of these compounds in industrial applications, where corrosion resistance is crucial (Verma et al., 2015).

特性

IUPAC Name |

4-(1H-pyrrol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRPCFAWYYZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。